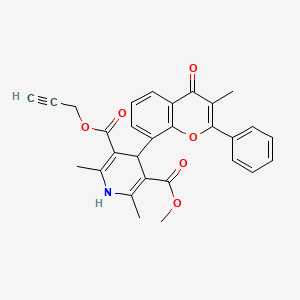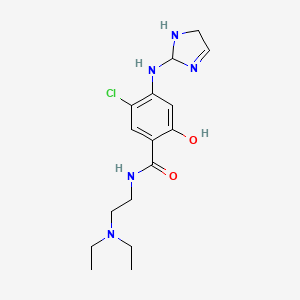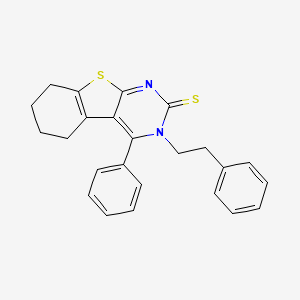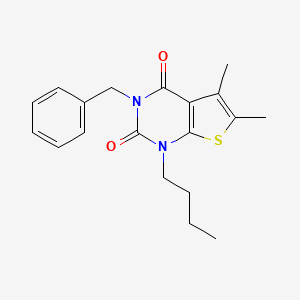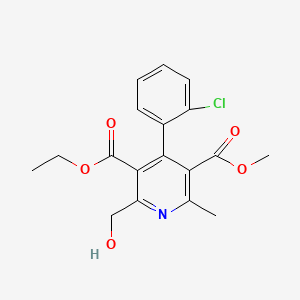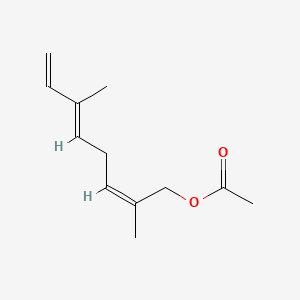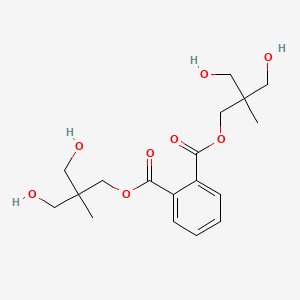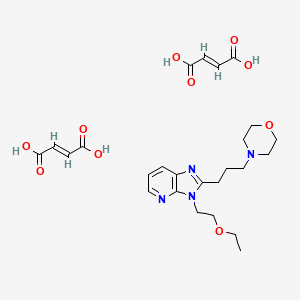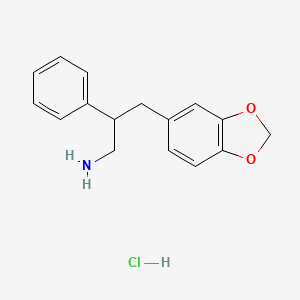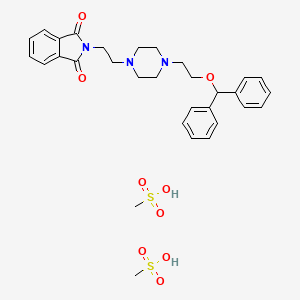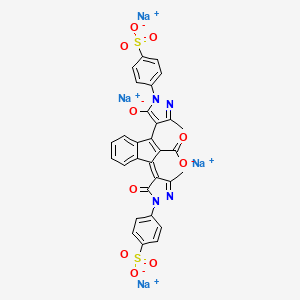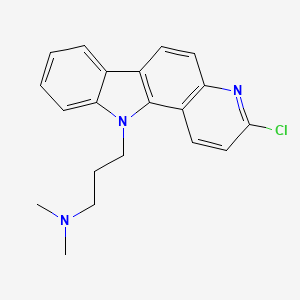
11H-Pyrido(3,2-a)carbazole-11-propanamine, 3-chloro-N,N-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11H-Pyrido(3,2-a)carbazole-11-propanamine, 3-chloro-N,N-dimethyl- is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and a tertiary amine group.
Méthodes De Préparation
The synthesis of 11H-Pyrido(3,2-a)carbazole-11-propanamine, 3-chloro-N,N-dimethyl- involves several steps, typically starting with the formation of the pyrido[3,2-a]carbazole core This can be achieved through cyclization reactions involving appropriate precursorsIndustrial production methods may involve optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
11H-Pyrido(3,2-a)carbazole-11-propanamine, 3-chloro-N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using appropriate reagents and conditions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents for substitution reactions.
Applications De Recherche Scientifique
11H-Pyrido(3,2-a)carbazole-11-propanamine, 3-chloro-N,N-dimethyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.
Mécanisme D'action
The mechanism of action of 11H-Pyrido(3,2-a)carbazole-11-propanamine, 3-chloro-N,N-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
11H-Pyrido(3,2-a)carbazole-11-propanamine, 3-chloro-N,N-dimethyl- can be compared with other similar compounds, such as:
3-Chloro-11-ethyl-11H-pyrido[3,2-a]carbazole: This compound has a similar core structure but differs in the side chain and functional groups.
11H-Pyrido[2,3-a]carbazole: This compound shares the pyrido[3,2-a]carbazole core but lacks the propanamine side chain and chlorination.
The uniqueness of 11H-Pyrido(3,2-a)carbazole-11-propanamine, 3-chloro-N,N-dimethyl- lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties .
Propriétés
Numéro CAS |
127040-52-2 |
|---|---|
Formule moléculaire |
C20H20ClN3 |
Poids moléculaire |
337.8 g/mol |
Nom IUPAC |
3-(3-chloropyrido[3,2-a]carbazol-11-yl)-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C20H20ClN3/c1-23(2)12-5-13-24-18-7-4-3-6-14(18)15-8-10-17-16(20(15)24)9-11-19(21)22-17/h3-4,6-11H,5,12-13H2,1-2H3 |
Clé InChI |
HPVYDVPSUWMLLS-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCCN1C2=CC=CC=C2C3=C1C4=C(C=C3)N=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


